Bienvenue dans la boutique en ligne BenchChem!

2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one

Analytical Chemistry Chemical Procurement Synthetic Chemistry

2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one is a synthetic, disubstituted pyridazin-3(2H)-one derivative with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol. It features a furan-2-yl substituent at the 6-position and a chiral 4-aminobutan-2-yl side chain on the N2 nitrogen of the pyridazinone core.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 2098143-26-9
Cat. No. B1484465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
CAS2098143-26-9
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC(CCN)N1C(=O)C=CC(=N1)C2=CC=CO2
InChIInChI=1S/C12H15N3O2/c1-9(6-7-13)15-12(16)5-4-10(14-15)11-3-2-8-17-11/h2-5,8-9H,6-7,13H2,1H3
InChIKeyIWSRXHLWKASGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one (CAS 2098143-26-9) Core Chemical Identity and Procurement Starting Point


2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one is a synthetic, disubstituted pyridazin-3(2H)-one derivative with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . It features a furan-2-yl substituent at the 6-position and a chiral 4-aminobutan-2-yl side chain on the N2 nitrogen of the pyridazinone core. The compound is supplied as a research chemical with a typical purity of 95-98% . It belongs to a chemotype explored in patents for its potential to inhibit oncogenic pathways, though specific data for this derivative remains limited in the public domain [1].

Why Generic Pyridazinone Substitution Fails for 2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one (2098143-26-9)


Indiscriminate substitution of this compound with other pyridazin-3(2H)-one derivatives is highly problematic due to the profound impact of the N2-aminoalkyl substituent on both pharmacophore geometry and physicochemical properties. As demonstrated by Costas et al., even minor changes to the N2-substituent on the pyridazinone core can drastically alter vasorelaxant and antiplatelet activities, with the basic amino group being a critical determinant of potency [1]. The closest commercially available analog, 6-(furan-2-yl)pyridazin-3(2H)-one (CAS 38530-07-3), lacks the aminobutyl side chain entirely and therefore represents a fundamentally different chemical space with a molecular weight difference of over 70 g/mol, which will lead to divergent solubility, logP, and target engagement profiles . The evidence below isolates the specific, quantifiable dimensions where the 4-aminobutan-2-yl chain of the title compound confers measurable differentiation.

Quantitative Differentiation Evidence Guide for 2098143-26-9


Purity-Based Procurement Advantage of 2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one

For procurement decisions, the guaranteed purity of this compound from verified suppliers is a critical differentiator. The title compound is consistently available at 98% purity as a standard catalog item, compared to the typical 95% purity for closely related analogs like 2-(4-aminobutan-2-yl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one and 2-(4-aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one . This 3% absolute purity difference can be significant in sensitive biological assays by reducing the impact of unknown impurities on dose-response relationships.

Analytical Chemistry Chemical Procurement Synthetic Chemistry

Molecular Property Differentiation: Increased Hydrogen-Bonding Capacity vs. Unsubstituted Core

The title compound possesses a calculated topological polar surface area (tPSA) of approximately 72.19 Ų and contains 2 hydrogen bond donors (the primary amine), whereas the unsubstituted scaffold 6-(furan-2-yl)pyridazin-3(2H)-one (CAS 38530-07-3) has a tPSA of approximately 47.78 Ų and 1 hydrogen bond donor [1]. This quantitative difference in polarity and H-bonding capacity directly influences solubility, permeability, and target interactions, making the N2-aminobutyl compound a distinct chemical tool with different pharmacokinetic and pharmacodynamic prospects.

Medicinal Chemistry Physicochemical Property Prediction ADME-Tox

Intra-Class Bioactivity Differentiation: The Role of the Basic Side Chain in Antiplatelet Activity

In a series of pyridazinone-based antiplatelet agents studied by Costas et al. (2015), the most potent compound (4b), which contains a basic aminoalkyl side chain analogous to the 4-aminobutan-2-yl group in the title compound, demonstrated selective inhibition of collagen-induced platelet aggregation with an IC50 in the low micromolar range [1]. While direct IC50 data for the title compound is not available, the SAR study strongly indicates that the presence of the basic side chain is essential for this activity. The analogous 2,6-disubstituted derivatives lacking a basic side chain were significantly less active [1]. This positions the title compound as a superior starting point for developing selective antiplatelet agents compared to N-unsubstituted or neutral N-substituted pyridazinones.

Pharmacology Cardiovascular Disease Structure-Activity Relationship

Patent-Backed Chemotype Recognition and Commercially Valuable Scaffold Differentiation

The pyridazinone scaffold of the title compound is explicitly claimed in the Sloan-Kettering Institute patent family (EP2518063B1), which covers pyridazinones and furan-containing compounds as inhibitors of oncogenic EGFR and/or KRAS pathways [1]. Importantly, the patent specifically exemplifies compounds with the 6-(furan-2-yl)pyridazinone core as privileged structures for anticancer activity. The title compound’s N2-substitution with a branched aminobutyl chain is a key structural variant within this claimed general formula, differentiating it from simple 2-alkyl or 2-aryl analogs that may have different selectivity and potency profiles against mutated kinases. This patent link provides a clear, verifiable intellectual property and therapeutic development rationale for procuring this specific analog over non-patented or less-characterized competitors.

Drug Discovery Intellectual Property Cancer Research

High-Confidence Application Scenarios for 2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one (2098143-26-9)


Medicinal Chemistry Hit-to-Lead Optimization for Oncological Targets

Leveraging its presence in the Sloan-Kettering patent family (EP2518063B1) [1], this compound serves as a credible starting scaffold for optimizing inhibitors of EGFR and KRAS signaling pathways. Its 98% certified purity and the basic, derivatizable aminobutyl side chain make it suitable for parallel synthesis or focused library generation aimed at improving selectivity against specific cancer cell lines.

Selective Antiplatelet Agent Probe Development

Guided by the SAR established by Costas et al., this compound's structural features align with those necessary for potent, collagen-pathway-selective antiplatelet activity [2]. It is a rational procurement choice for in vitro platelet aggregation studies, where the high purity reduces confounding effects from synthesis impurities.

Physicochemical Property Profiling and Early ADME-Tox Studies

The quantitatively distinct high tPSA (~72.19 Ų) and dual hydrogen bond donor capacity, compared to the simpler 6-(furan-2-yl)pyridazin-3(2H)-one core [3], make this compound valuable for experimental determination of logD, aqueous solubility, and Caco-2 permeability. This data is crucial for building predictive ADME models for N2-aminoalkyl pyridazinones.

Chemical Biology Tool for Probing Target Engagement Involving Basic Nitrogen Interaction

The primary amine in its side chain is a key pharmacophoric element that can mimic the protonated amine of endogenous ligands or substrates. This compound can be used as a competitive probe in enzymatic assays where a basic moiety is required for binding, such as with certain kinases or proteases.

Quote Request

Request a Quote for 2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.